molecular formula C8H9NO3 B8642235 5-(2-Hydroxyethoxy)picolinaldehyde

5-(2-Hydroxyethoxy)picolinaldehyde

Cat. No.: B8642235
M. Wt: 167.16 g/mol
InChI Key: CERRCUPNFBVJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyethoxy)picolinaldehyde is a substituted picolinaldehyde derivative featuring a pyridine ring with a formyl (-CHO) group at the 2-position and a 2-hydroxyethoxy (-OCH₂CH₂OH) substituent at the 5-position. This compound is structurally significant due to its dual functional groups: the aldehyde moiety enables nucleophilic reactions (e.g., condensation or Schiff base formation), while the hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity. For example, derivatives of picolinaldehyde are used as intermediates in drug synthesis, such as ticagrelor, an antiplatelet agent, where the 5-(2-hydroxyethoxy) group contributes to solubility and bioavailability .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-(2-hydroxyethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)9-5-8/h1-2,5-6,10H,3-4H2

InChI Key

CERRCUPNFBVJMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCO)C=O

Origin of Product

United States

Comparison with Similar Compounds

(i) Substituent Electronic Effects

  • This compound : The hydroxyethoxy group donates electrons via oxygen lone pairs, slightly activating the aldehyde for nucleophilic attacks. Its hydroxyl group enhances solubility in polar solvents, a critical feature for drug formulations .
  • However, steric hindrance from the pyridine ring may reduce reaction yields (44% reported) .
  • TTF-picolinaldehyde derivatives : The TTF group is highly electron-rich, enabling redox-active behavior and fluorescence-based anion sensing. This property is absent in this compound, limiting its utility in electroactive materials .
  • 5-(Trifluoromethyl)picolinaldehyde : The -CF₃ group strongly withdraws electrons, deactivating the aldehyde and reducing nucleophilic reactivity. This makes it suitable for stable intermediates in harsh synthetic conditions .

(ii) Physicochemical and Functional Differences

  • Solubility : The hydroxyethoxy group in this compound likely confers higher water solubility compared to the lipophilic -CF₃ and TTF analogs. For example, 5-(trifluoromethyl)picolinaldehyde has a Log S value of 0.42, indicating poor aqueous solubility .
  • Synthetic Utility : While this compound is inferred to be compatible with wet granulation (as seen in ticagrelor formulations) , TTF derivatives require specialized conditions (e.g., Pd-catalyzed cross-coupling) due to their complex substituents .
  • Biological Activity : The hydroxyethoxy group’s polarity may reduce membrane permeability compared to -CF₃, which enhances BBB penetration in drug candidates .

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